molecular formula C14H6F3NO4 B2412065 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CAS No. 339020-61-0

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2412065
CAS No.: 339020-61-0
M. Wt: 309.2
InChI Key: TVWQUGCVTXMXFU-UHFFFAOYSA-N
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Description

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique combination of a chromene and pyridine ring system

Properties

IUPAC Name

5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F3NO4/c15-14(16,17)11-8(13(20)21)5-7-10(19)6-3-1-2-4-9(6)22-12(7)18-11/h1-5H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWQUGCVTXMXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditionsThe final step often involves the formation of the pyridine ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
  • 2-Hydroxy-5-trifluoromethylpyridine

Uniqueness

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is unique due to its combination of a chromene and pyridine ring system, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties .

Biological Activity

5-Oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes that incorporate various chemical reactions such as cyclization and functional group modifications. The compound's structural complexity is attributed to its chromeno-pyridine framework, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of the chromeno-pyridine scaffold exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid demonstrate significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

In a comparative study, the compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that certain derivatives reduced cell viability effectively while exhibiting lower toxicity towards non-cancerous cells. For example, one derivative was reported to reduce A549 cell viability by 66% at a concentration of 100 µM, suggesting a promising therapeutic index for selective anticancer activity .

Antimicrobial Activity

The antimicrobial potential of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has also been explored. It has been found to exhibit activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. Such findings highlight the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

Case Studies

A recent case study evaluated the structure-activity relationship (SAR) of various derivatives based on the chromeno-pyridine framework. The study revealed that modifications at specific positions significantly influenced both anticancer and antimicrobial activities. For instance:

CompoundActivity TypeIC50 (µM)Notes
Compound AAnticancer66Effective against A549 cells
Compound BAntimicrobial87.9Effective against MRSA strains

These findings suggest that further optimization of the chemical structure could enhance both anticancer and antimicrobial efficacy.

The mechanism underlying the biological activity of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with various cellular processes leading to apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve disrupting the integrity of bacterial cell walls or inhibiting essential bacterial enzymes.

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